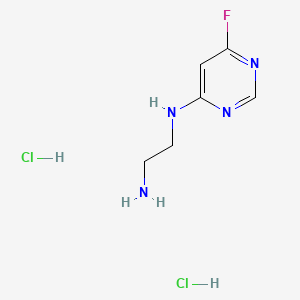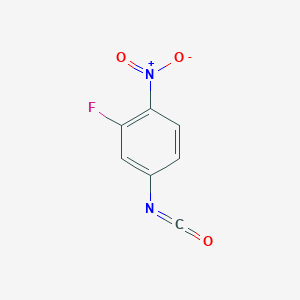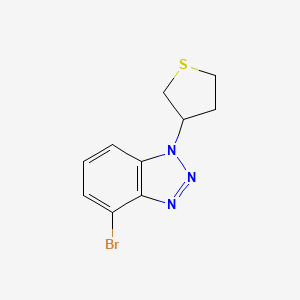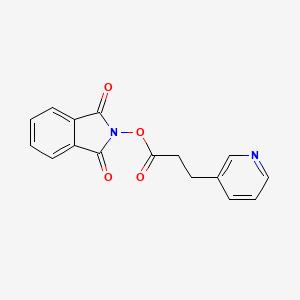![molecular formula C10H14BrN3 B13536195 1-[(3-Bromo-2-pyridinyl)methyl]piperazine CAS No. 1211591-27-3](/img/structure/B13536195.png)
1-[(3-Bromo-2-pyridinyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-bromopyridin-2-yl)methyl]piperazine is a chemical compound with the molecular formula C10H14BrN3 and a molecular weight of 256.14 g/mol It consists of a piperazine ring substituted with a 3-bromopyridin-2-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-[(3-bromopyridin-2-yl)methyl]piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromopyridine with piperazine in the presence of a suitable base and solvent . The reaction typically proceeds under mild conditions, and the product can be purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of 1-[(3-bromopyridin-2-yl)methyl]piperazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1-[(3-bromopyridin-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted piperazines, while oxidation reactions may produce oxidized derivatives of the compound .
Aplicaciones Científicas De Investigación
1-[(3-bromopyridin-2-yl)methyl]piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Material Science: It is employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is used in biological research to study its effects on various biological pathways and molecular targets.
Mecanismo De Acción
The mechanism of action of 1-[(3-bromopyridin-2-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
1-[(3-bromopyridin-2-yl)methyl]piperazine can be compared with other similar compounds, such as:
1-[(3-chloropyridin-2-yl)methyl]piperazine: This compound has a chlorine atom instead of a bromine atom, which may result in different reactivity and biological activity.
1-[(3-fluoropyridin-2-yl)methyl]piperazine: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and interaction with biological targets.
The uniqueness of 1-[(3-bromopyridin-2-yl)methyl]piperazine lies in its specific substitution pattern and the resulting chemical and biological properties .
Propiedades
Número CAS |
1211591-27-3 |
|---|---|
Fórmula molecular |
C10H14BrN3 |
Peso molecular |
256.14 g/mol |
Nombre IUPAC |
1-[(3-bromopyridin-2-yl)methyl]piperazine |
InChI |
InChI=1S/C10H14BrN3/c11-9-2-1-3-13-10(9)8-14-6-4-12-5-7-14/h1-3,12H,4-8H2 |
Clave InChI |
RSQWIRPFPITIBO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=C(C=CC=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridinehydrochloride](/img/structure/B13536187.png)


